molecular formula C13H13NO6 B1450257 2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate CAS No. 1638612-98-2

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate

Cat. No.: B1450257
CAS No.: 1638612-98-2
M. Wt: 279.24 g/mol
InChI Key: SBWAVZXDVGAPKE-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate is a chemical compound with the molecular formula C13H13NO6. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidinone ring and a dimethoxybenzoate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate typically involves the reaction of 2,4-dimethoxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions, depending on the desired rate of reaction.

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester and amide bonds.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the NHS ester, which is a good leaving group. The compound can modify proteins and peptides by reacting with amino groups, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 2,5-dichlorobenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate
  • 2,5-Dioxopyrrolidin-1-yl 3,4-dimethoxybenzoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate is unique due to the presence of two methoxy groups on the benzene ring, which can influence its reactivity and solubility. This structural feature distinguishes it from other similar compounds and can affect its interactions with biological molecules .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWAVZXDVGAPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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